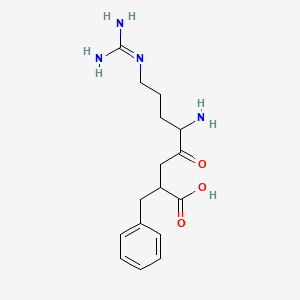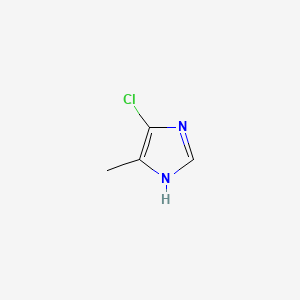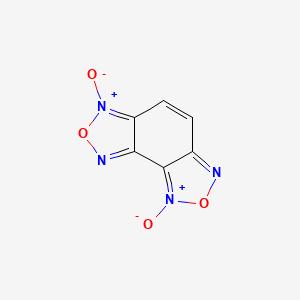
5-苯基噻唑-2-胺
描述
5-Phenylthiazol-2-amine is a heterocyclic organic compound that contains a thiazole ring and a phenyl ring . It has a molecular weight of 176.24 .
Synthesis Analysis
5-Phenylthiazol-2-amine has been used in the synthesis of novel α-aminophosphonates derivatives. The synthesis was carried out via the Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation . The reaction involved the formation of aldehyde derivatives and functionalized 5-Phenylthiazol-2-amine .Molecular Structure Analysis
The molecular structure of 5-Phenylthiazol-2-amine is represented by the linear formula C9H8N2S . The InChI code is 1S/C9H8N2S/c10-9-11-6-8 (12-9)7-4-2-1-3-5-7/h1-6H, (H2,10,11) .Chemical Reactions Analysis
5-Phenylthiazol-2-amine has been used in the synthesis of novel α-aminophosphonates derivatives. The reaction to give the target compound derivatives was started from 3-(2-aminothiazol-5-yl)-2H-chromen-2-one or 5-Phenylthiazol-2-amine .Physical And Chemical Properties Analysis
5-Phenylthiazol-2-amine is a solid substance that should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C .科学研究应用
Antimicrobial Agents
5-Phenylthiazol-2-amine has been utilized in the synthesis of novel α-aminophosphonates derivatives, which have shown promising results as antimicrobial agents . These compounds have demonstrated moderate inhibitory activities against both Gram-positive and Gram-negative bacteria strains. The presence of the 5-phenylthiazol-2-amine moiety contributes significantly to the antimicrobial efficacy of these derivatives.
Antifungal Applications
The same α-aminophosphonates derivatives mentioned above have also exhibited excellent antifungal inhibition . This suggests that 5-Phenylthiazol-2-amine could be a valuable component in developing antifungal drugs, potentially addressing the growing concern of fungal resistance.
Anticancer Research
Thiazole scaffolds, including 5-Phenylthiazol-2-amine, are gaining attention in anticancer drug discovery due to their ability to modulate various cellular pathways . Their potential for selective anticancer activity is being explored, with the aim of developing targeted therapies that can effectively combat cancer cells.
Drug Design and Discovery
5-Phenylthiazol-2-amine appears as a structural feature in various synthetic drugs. Its incorporation into new molecules is being studied for potent antitumor, antioxidant, and antimicrobial activities, making it a significant player in the field of drug design and discovery .
Biological Activity Studies
The compound is a part of thiazole-based heterocyclic scaffolds that are being modified at different positions to generate new molecules. These molecules are then studied for their biological activities, including their role as antioxidants, antimicrobial agents, and their anticancer properties .
Material Science
In material science, 5-Phenylthiazol-2-amine derivatives are being explored for their applications in creating sensors, sunscreens, catalysts, dyes, pigments, and chromophores . The versatility of this compound extends beyond pharmaceuticals into various industrial applications.
作用机制
Target of Action
5-Phenylthiazol-2-amine is primarily targeted towards Gram-negative and Gram-positive bacteria . It has shown excellent antimicrobial effects against these bacteria strains . The compound also exhibits excellent antifungal inhibition .
Mode of Action
It is known that the compound has a significant inhibitory effect on both gram-positive and gram-negative bacteria . The presence of a coumarylthiazole moiety and hydroxyl in the quinoline group increases the inhibitory activity against microbial strains pathogens .
Biochemical Pathways
Thiazoles, a class of compounds to which 5-phenylthiazol-2-amine belongs, are known to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Result of Action
The result of the action of 5-Phenylthiazol-2-amine is the inhibition of both Gram-positive and Gram-negative bacteria . The compound exhibits excellent antimicrobial effects against these bacteria strains . It also shows significant antifungal activity .
安全和危害
属性
IUPAC Name |
5-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLUWQIENURREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192383 | |
| Record name | 5-Phenylthiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylthiazol-2-amine | |
CAS RN |
39136-63-5 | |
| Record name | 5-Phenyl-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39136-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenylthiazol-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039136635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenylthiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylthiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a recent synthetic approach for creating derivatives of 5-Phenylthiazol-2-amine?
A1: A recent study [] described a novel and efficient method for synthesizing thiazolo-triazine N-nucleosides, utilizing 5-Phenylthiazol-2-amine as a starting material. The process involves a series of steps:
Q2: What are the advantages of this synthetic method over traditional approaches?
A2: This synthetic strategy offers several advantages over traditional methods []:
Q3: What is the significance of synthesizing thiazolo-triazine N-nucleosides?
A3: Thiazolo-triazine N-nucleosides are a class of heterocyclic compounds with demonstrated biological activities, including antimicrobial properties []. By utilizing 5-Phenylthiazol-2-amine as a starting material, researchers can efficiently synthesize a library of novel thiazolo-triazine N-nucleosides. This approach allows for the exploration of structure-activity relationships, potentially leading to the identification of new drug candidates with improved potency and selectivity against various pathogens.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4R,6R)-6-[2-[(1R,2R,8R,8aS)-8-[(4-fluorophenyl)methoxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1207315.png)
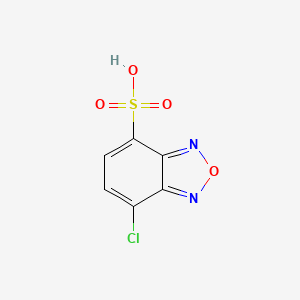


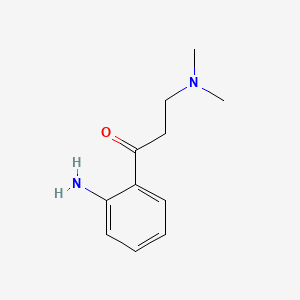

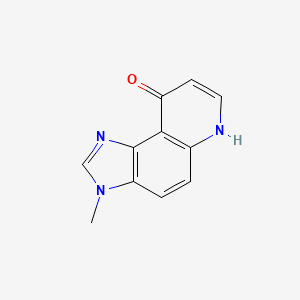
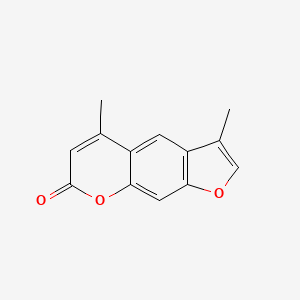

![N-(2-chlorophenyl)-2-[[cyclopropyl(oxo)methyl]amino]-4-methyl-5-thiazolecarboxamide](/img/structure/B1207331.png)
